4-(hydroxymethyl)dihydrofuran-2(3H)-one
Overview
Description
“4-(hydroxymethyl)dihydrofuran-2(3H)-one” is a chemical compound with the molecular formula C5H8O3 . It is also known by other names such as “4-(hydroxymethyl)oxolan-2-one”, “Dihydro-4-(hydroxymethyl)furan-2(3H)-one”, and "4-Hydroxymethyl-dihydro-furan-2-one" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a process for the asymmetric synthesis of ®-4-propyldihydrofuran-2(3H)-one, an intermediate used for the synthesis of the active ingredient Brivaracetam, has been described . Another study reported the degradation behavior of 11 model compounds including carbohydrates and furfural derivatives, within water and various pure organic solvents as reaction media .
Molecular Structure Analysis
The molecular structure of “4-(hydroxymethyl)dihydrofuran-2(3H)-one” contains a total of 16 bonds, including 8 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(hydroxymethyl)dihydrofuran-2(3H)-one” include a molecular weight of 116.11 g/mol, a topological polar surface area of 46.5 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, and a complexity of 99.8 .
Scientific Research Applications
Xanthine Oxidase Activity
A derivative of 4-(hydroxymethyl)dihydrofuran-2(3H)-one, specifically 3-(hydroxymethyl)-4-(methylamino)dihydrofuran-2(3H)-one, has been isolated from the leaves of Pithecellobium dulce. This compound demonstrated promising xanthine oxidase inhibitory activity, which is significant in the context of treating diseases like gout, where xanthine oxidase inhibitors are relevant (Wichaidit & Thongyoo, 2021).
Synthesis of Dihydrofuran-Annulated Coumarins
In chemical synthesis, 4-(hydroxymethyl)dihydrofuran-2(3H)-one is utilized in the preparation of novel 3,4-dihydrofuran-annulated coumarins. This is achieved via a combined Claisen rearrangement and intramolecular regioselective oxidative cyclization of 4-O-allyl coumarin intermediates (Jayaprakash & Chakravarthula, 2015).
Biomass-Derived Furanic Compound Reduction
4-(Hydroxymethyl)dihydrofuran-2(3H)-one is relevant in the catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF). These reductions are critical in the transformation of these compounds into various useful products, including fuels and chemicals (Nakagawa, Tamura & Tomishige, 2013).
Stereoselective Synthesis
4-(Hydroxymethyl)dihydrofuran-2(3H)-one is also used in the stereoselective synthesis of chemical compounds. For example, it has been used in the formal total synthesis of (+)-Sch 642305, showcasing its importance in stereoselective chemical reactions (Chakraborty, Samanta & Kumar, 2009).
Electrocatalytic Hydrogenation
It plays a role in electrocatalytic hydrogenation studies, particularly in the hydrogenation of 5-hydroxymethylfurfural (HMF). This hydrogenation process is significant for the conversion of HMF into various valuable chemicals (Kwon, Birdja, Raoufmoghaddam & Koper, 2015).
Safety And Hazards
Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
4-(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQRPRXBBGDUMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(hydroxymethyl)dihydrofuran-2(3H)-one |
Citations
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